(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
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Description
Synthesis Analysis
The synthesis of compounds with similar structures has been reported. For instance, 3,5-Bis(trifluoromethyl)phenylacetic acid has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries . Another related compound, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole, was synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Scientific Research Applications
Catalysis and Chemical Synthesis
Research has highlighted the use of derivatives of trifluoromethyl phenyl compounds in catalysis, such as in the dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for such reactions, pointing towards the potential of closely related compounds in synthetic chemistry (Wang, Lu, & Ishihara, 2018).
Polymer Science
The compound has also found applications in the development of novel materials. Fluorinated aromatic diamine monomers, akin to "(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid," have been synthesized and used to create new fluorine-containing polyimides. These polyimides exhibit excellent solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties, making them suitable for a wide range of applications (Yin et al., 2005).
Renewable Chemical Building Blocks
In the realm of green chemistry, phloretic acid, a compound structurally related to "this compound," has been explored as a renewable building block. It enhances the reactivity of molecules bearing hydroxyl groups toward benzoxazine ring formation, providing an eco-friendly alternative to phenol and paving the way for a multitude of sustainable applications (Trejo-Machin et al., 2017).
Advanced Functional Materials
Another study demonstrated the synthesis of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes show improved water flux for the treatment of dye solutions, indicating the potential of similar compounds in enhancing the performance of filtration technologies (Liu et al., 2012).
Biocatalysis
Furthermore, the chiral intermediate (R)-3,5-Bis(trifluoromethyl)phenyl ethanol, related to the compound , has been utilized in the synthesis of aprepitant. A novel enzyme from Burkholderia cenocepacia showed excellent anti-Prelog’s stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone, underscoring the importance of such compounds in the biocatalytic production of pharmaceutical intermediates (Yu et al., 2018).
Properties
IUPAC Name |
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTMNIDBMOGRKI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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